

# molecular weight of PB succinimidyl ester

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## Compound of Interest

Compound Name: *PB succiniMidyl ester*

Cat. No.: *B585183*

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An In-depth Technical Guide to **PB Succinimidyl Ester** (Ocean Blue, SE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **PB succinimidyl ester**, a blue fluorescent dye commonly known by its synonym, Ocean Blue, SE. It is a valuable tool for researchers and professionals involved in various aspects of life sciences, including drug development, due to its utility in fluorescently labeling molecules with primary amines.

## Core Properties and Data

**PB succinimidyl ester** is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds. This property makes it an excellent choice for covalently labeling proteins, antibodies, and other biomolecules for visualization and tracking.<sup>[1][2]</sup>

## Quantitative Data Summary

The key quantitative parameters of **PB succinimidyl ester** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	339.2 g/mol	[2]
Molecular Formula	C14H7F2NO7	[2]
CAS Number	215868-33-0	[2]
Excitation Maximum ( $\lambda_{ex}$ )	~405 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	~455 nm	[2]
Extinction Coefficient ( $\epsilon$ )	36,000 M <sup>-1</sup> cm <sup>-1</sup>	[2]
Quantum Yield ( $\Phi$ )	0.78	[2]
A280 Correction Factor	0.15	[2]
Purity	≥95% (HPLC)	[2]

## Applications in Research and Drug Development

The primary application of **PB succinimidyl ester** is the fluorescent labeling of biomolecules for detection and analysis in various research and development contexts.

- **Flow Cytometry:** Labeled antibodies are extensively used in flow cytometry to identify and quantify specific cell populations.[2]
- **Fluorescence Microscopy:** Covalently tagging proteins of interest allows for their visualization within cells and tissues, providing insights into their localization and dynamics.[2]
- **Immunohistochemistry:** The increasing power of immunohistochemistry is leveraged by such fluorescent dyes for tissue staining.
- **Drug Discovery:** Fluorescent labeling is a critical technique in drug discovery. It can be used to study drug-target interactions, cellular uptake and distribution of a drug candidate, and in the development of fluorescent immunoassays. The ability to track small molecules or biologics within a cellular context is fundamental to understanding their mechanism of action and pharmacokinetics.[1][3][4]

# Experimental Protocol: Labeling of Proteins with PB Succinimidyl Ester

The following is a general protocol for the covalent labeling of proteins, such as IgG antibodies, with **PB succinimidyl ester**. This protocol may require optimization for specific proteins and applications.

## Materials

- Protein to be labeled (e.g., IgG antibody)
- **PB succinimidyl ester** (Ocean Blue, SE)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer (pH 8.3)
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

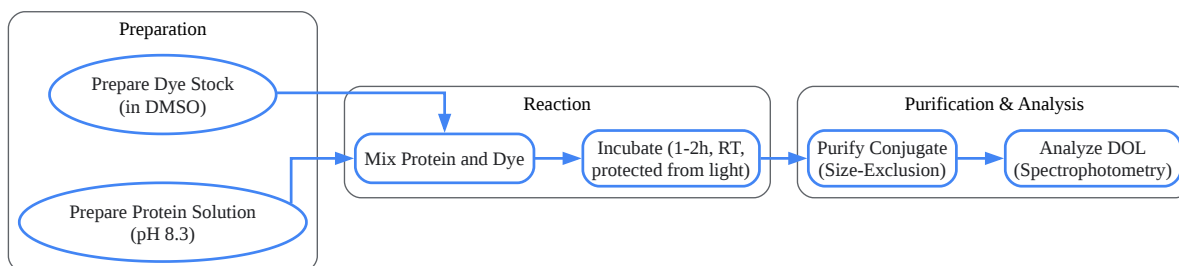
## Methodology

- Protein Preparation:
  - Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 2-5 mg/mL.
  - Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, perform buffer exchange into the bicarbonate buffer.
- Dye Preparation:
  - Allow the vial of **PB succinimidyl ester** to warm to room temperature.
  - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For example, for 1  $\mu\text{mol}$  of dye, add 100  $\mu\text{L}$  of DMSO.

- Vortex briefly to ensure the dye is fully dissolved.
- Labeling Reaction:
  - While gently stirring, add the dye stock solution to the protein solution. A typical starting point is a 10:1 to 20:1 molar ratio of dye to protein.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
  - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
  - Collect the fractions containing the labeled protein, which will be visible as a colored band that elutes first.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (A<sub>280</sub>) and at the absorbance maximum of the dye (~405 nm).
  - Calculate the protein concentration and the DOL using the following equations:
    - Protein Concentration (M) =  $[A_{280} - (A_{\text{max}} * CF)] / \epsilon_{\text{protein}}$
    - Dye Concentration (M) =  $A_{\text{max}} / \epsilon_{\text{dye}}$
    - DOL = Dye Concentration / Protein Concentration (Where CF is the A<sub>280</sub> correction factor for the dye, and  $\epsilon$  is the molar extinction coefficient)

## Visualizing the Experimental Workflow and Reaction Protein Labeling Workflow

The general workflow for labeling a protein with **PB succinimidyl ester** can be visualized as a series of sequential steps.

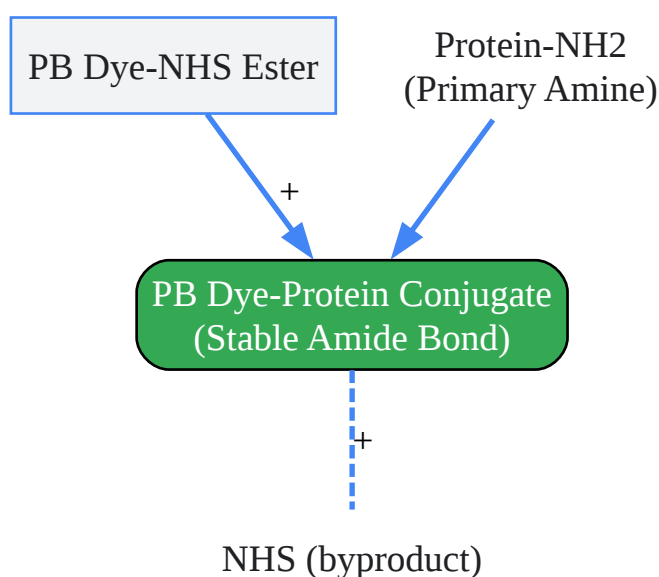


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Workflow for Protein Labeling with **PB Succinimidyl Ester**.

## Amine Labeling Reaction

The chemical basis of the labeling process is the reaction between the succinimidyl ester group of the dye and a primary amine on the target molecule, forming a stable amide bond.



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Reaction of **PB Succinimidyl Ester** with a Primary Amine.

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